The primary mechanism by which E7820 exerts its anti-cancer effect is believed to be through the degradation of a protein called RBM39. RBM39 plays a crucial role in RNA splicing, a vital process for gene expression. Mutations in splicing factors, including RBM39, are implicated in the development of certain myeloid malignancies, a type of blood cancer. E7820 appears to induce the degradation of RBM39, potentially disrupting the growth and survival of cancer cells with these mutations Pubmed: .
E7820, also known as N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide, is a small molecule classified as an aromatic sulfonamide derivative. It exhibits significant potential as an antiangiogenic and antitumor agent, primarily through its inhibition of integrin alpha-2. The compound is recognized for its ability to disrupt the formation of new blood vessels, which is a crucial process in tumor growth and metastasis .
E7820 exhibits notable biological activities, primarily as an inhibitor of angiogenesis and tumor growth. Its mechanism of action involves the inhibition of integrin alpha-2, which plays a vital role in cell adhesion and migration. In vitro studies have demonstrated that E7820 can inhibit angiogenesis with an IC50 value ranging from 0.11 to 0.25 μM. Additionally, it has shown efficacy against various human colorectal cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The synthesis of E7820 typically involves multi-step organic synthesis techniques. The key steps include:
These methods can be optimized based on desired yields and purity levels .
Studies on E7820 have focused on its interactions with integrin receptors and their downstream signaling pathways. Its ability to inhibit integrin alpha-2 suggests that it may alter cellular responses associated with adhesion and migration, thereby impacting tumor progression and metastasis. Further research is required to elucidate the full spectrum of its interactions within biological systems .
E7820 shares structural similarities with several other compounds known for their antiangiogenic properties. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
E7820 | Aromatic sulfonamide | Integrin alpha-2 inhibition | Strong antiangiogenic activity |
Bevacizumab | Monoclonal antibody | VEGF inhibition | Targets vascular endothelial growth factor |
Sorafenib | Multi-kinase inhibitor | Inhibition of Raf kinase and VEGFR | Broad-spectrum kinase inhibition |
Sunitinib | Multi-targeted tyrosine kinase inhibitor | Inhibition of multiple receptor tyrosine kinases | Effective against various cancers |
E7820's specificity for integrin alpha-2 distinguishes it from broader-spectrum agents like sorafenib and sunitinib, making it a targeted approach in antiangiogenic therapy .
E7820 is defined by the IUPAC name 3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide, reflecting its bifunctional cyano groups and sulfonamide bridge. The molecule comprises two aromatic systems:
Table 1: Key Structural Identifiers of E7820
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₂N₄O₂S |
Molecular Weight | 336.37 g/mol |
CAS Registry Number | 289483-69-8 |
SMILES | CC1=C2C(=CNC2=C(NS(=O)(=O)C2=CC=CC(=C2)C#N)C=C1)C#N |
XLogP3 | 2.4 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
The crystal structure of E7820 bound to DCAF15 reveals critical interactions, including hydrogen bonds between the sulfonamide group and Phe231/Ala234 residues.
E7820 synthesis leverages modular strategies for indole and sulfonamide coupling:
Indole Core Formation:
Sulfonamide Coupling:
Functionalization:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Indole Amination | n-BuLi, DPPA, Red-Al, THF | 65% |
Sulfonylation | Pyridine, RT, 12h | 78% |
Purification | Recrystallization (DMSO/EtOH) | 95% |
Recent advances include hybrid syntheses combining E7820 with tasisulam scaffolds via Suzuki-Miyaura cross-coupling, enhancing DCAF15 binding affinity.
E7820 exhibits limited aqueous solubility but high solubility in polar aprotic solvents:
Table 3: Solubility Data
Solvent | Solubility (mg/mL) | Temperature |
---|---|---|
DMSO | 67 | 25°C |
DMF | 45 | 25°C |
Water | <0.1 | 25°C |
Ethanol | <0.5 | 25°C |
Stability Considerations:
Cryopreservation studies (-80°C) show no decomposition over 24 months, making it suitable for long-term biological assays.
E7820 demonstrates significant differential cytotoxic effects across various cell lines, with particularly notable variations between pre-osteoblastic and endothelial cell systems. The compound exhibits dose-dependent cytotoxicity with distinct sensitivity profiles that correlate with cellular origin and functional characteristics [1].
In pre-osteoblastic cell lines, E7820 shows moderate cytotoxicity with the MC3T3 murine pre-osteoblastic cell line displaying a half-maximal inhibitory concentration of 0.4 µM. The cytotoxic response in these cells is characterized by decreased metabolic activity rather than direct cytotoxic effects at concentrations up to 50 ng/ml, as evidenced by homogeneous growth patterns and absence of apoptotic or necrotic cell death markers [1]. The Saos-2 human osteosarcoma cell line, representing a more mature osteoblastic phenotype, demonstrates an EC50 of 4.2 µM, indicating reduced sensitivity compared to the pre-osteoblastic MC3T3 cells [1].
Endothelial cell lines exhibit markedly different sensitivity profiles to E7820 treatment. Human umbilical vein endothelial cells demonstrate the highest sensitivity with an EC50 of 0.1 µM, representing a four-fold increase in sensitivity compared to MC3T3 cells [1]. This enhanced sensitivity correlates with the canonical mechanism of E7820 action in endothelial systems, where the compound functions as an angiogenesis inhibitor through integrin α2 suppression [2]. In contrast, the murine eEnd2 endothelial cell line shows considerably lower sensitivity with an EC50 of 66.6 µM, suggesting species-specific differences in E7820 responsiveness [1].
The dose-response relationship demonstrates sigmoidal kinetics in most cell lines, with the exception of eEnd2 cells which exhibit a more linear response profile. Four-parameter logistic regression analysis confirms that the cytotoxic effects are concentration-dependent across the tested range of 0.001-100 µM [1]. At the standardized working concentration of 50 ng/ml, morphological analysis reveals no significant structural changes in any cell line tested, indicating that the observed effects represent metabolic inhibition rather than acute cytotoxicity [1].
Clinical validation of these findings has been demonstrated in phase I trials where E7820 exposure following twice-daily administration showed dose-proportional kinetics. The maximum tolerated dose was established at 50 mg twice daily, with dose-limiting toxicities including grade 3 neutropenic sepsis and grade 4 neutropenia observed at 60 mg twice daily [2] [3].
E7820 exerts tissue-specific effects on CAPERα splice variant regulation, leading to differential downstream consequences across various cellular systems. The compound functions as a molecular glue that stabilizes the interaction between DCAF15 and CAPERα, resulting in proteasomal degradation of the latter through the cullin ring ligase complex [4].
CAPERα degradation efficiency demonstrates tissue-specific variations that correlate with differential splice variant expression patterns. In endothelial cells, particularly human umbilical vein endothelial cells, E7820 treatment results in consistent CAPERα degradation with greater than 90% protein reduction at 1 µM concentration after 24 hours [4]. This degradation pattern is accompanied by the expected downregulation of integrin α2 expression, representing the canonical E7820 mechanism of action [1].
Pre-osteoblastic cells exhibit a fundamentally different response pattern despite similar CAPERα degradation efficiency. MC3T3 cells show robust CAPERα protein reduction following E7820 treatment, yet paradoxically demonstrate increased integrin α2 expression by approximately 20% [1]. This aberrant response suggests tissue-specific differences in CAPERα splice variant function at the integrin α2 promoter level rather than differential degradation patterns.
The differential regulation extends to splice variant-specific effects on alternative splicing events. In Ewing sarcoma cells, CAPERα has been shown to regulate the alternative splicing of vascular endothelial growth factor, controlling the shift from VEGF189 to VEGF165 isoforms [5]. E7820-mediated CAPERα degradation in these cells results in decreased VEGF165 expression and reduced angiogenic potential [5].
Hematopoietic cell lines demonstrate consistent CAPERα degradation patterns similar to endothelial cells. K562 and NKM1 leukemia cell lines show robust CAPERα protein reduction following E7820 treatment at 1 µM concentration, accompanied by the expected downstream effects on integrin α2 expression [1]. This consistency across hematopoietic lineages suggests that the differential pre-osteoblastic response represents a unique tissue-specific mechanism.
The molecular basis for these tissue-specific differences appears to involve differential CAPERα splice variant expression and promoter activity. Semi-quantitative reverse transcriptase polymerase chain reaction analysis reveals that CAPERα splice variant ratios do not differ significantly between MC3T3 and human umbilical vein endothelial cells, indicating that the differential integrin α2 response is not due to variant-specific degradation patterns [1].
Transcriptional analysis demonstrates that the differential response involves CAPERα-mediated regulation at the integrin α2 promoter level. The integrin α2 promoter contains multiple regulatory elements including specificity protein 1 binding sites, activator protein 1 consensus sequences, and GATA boxes that may respond differently to CAPERα splice variants across tissue types [6] [7].
E7820 treatment results in comprehensive transcriptional modulation of the integrin/PI3K/AKT/Snail signaling axis, with effects that extend beyond direct integrin α2 regulation to encompass broader cellular signaling networks. The compound demonstrates potent inhibitory effects on this pathway across multiple cancer cell types, leading to reduced cell proliferation, decreased epithelial-mesenchymal transition, and enhanced apoptotic responses [8] [9].
The transcriptional effects begin with E7820-mediated modulation of integrin α2 expression, which serves as the primary upstream regulator of the signaling cascade. In most cancer cell types, E7820 treatment results in decreased integrin α2 mRNA and protein expression through CAPERα degradation [8]. This downregulation leads to reduced integrin α2β1-mediated activation of focal adhesion kinase, which normally serves as the proximal signaling molecule in the cascade [10].
Phosphatidylinositol 3-kinase pathway inhibition represents a key downstream consequence of integrin α2 suppression. E7820 treatment leads to decreased PI3K activity, as evidenced by reduced phosphorylation of AKT at both Thr308 and Ser473 residues [9]. This inhibition occurs in a dose-dependent manner, with optimal effects observed at concentrations ranging from 50 ng/ml to 1 µM depending on cell type [9].
The AKT inhibition cascades to downstream effectors including mammalian target of rapamycin, which shows decreased phosphorylation following E7820 treatment. In cervical cancer cells, E7820 demonstrates dose-dependent inhibition of both AKT and mTOR phosphorylation, leading to reduced cell proliferation and increased apoptosis [9]. This effect is particularly pronounced in cells with high baseline integrin α2 expression.
Snail transcription factor regulation represents a critical downstream target of the PI3K/AKT pathway modulation. E7820 treatment results in dose-dependent decreases in Snail protein expression, with accompanying reductions in other epithelial-mesenchymal transition markers including vimentin [9]. Conversely, E-cadherin expression increases following E7820 treatment, indicating reversal of the mesenchymal phenotype [9].
The transcriptional effects extend to additional integrin family members, with E7820 treatment leading to coordinate upregulation of collagen-binding integrins including α1β1, α10β1, and α11β1 in pre-osteoblastic cells [1]. This compensatory response suggests that the signaling axis modulation involves broader integrin network regulation rather than isolated α2 effects.
Clinical validation of these transcriptional effects has been demonstrated through biomarker analysis in phase I trials. Platelet integrin α2 expression, measured as a pharmacodynamic biomarker, decreased by a median of 7.7% from baseline following treatment with 50 mg twice daily E7820 [2] [3]. This reduction was most pronounced within the first week of treatment and correlated with clinical activity.
The signaling axis modulation demonstrates synergistic effects when combined with standard chemotherapeutic agents. In colorectal cancer models, E7820 combined with chemotherapy agents shows enhanced tumor suppression through coordinated blockade of the integrin α2β1/PI3K/AKT/Snail pathway [8]. This combination approach represents a promising therapeutic strategy for targeting the complete signaling network rather than individual components.